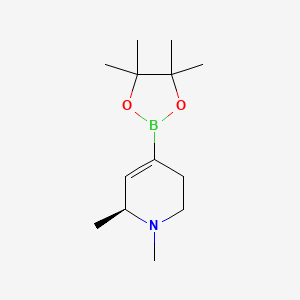
(S)-1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features a boronate ester group. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the boronate ester group: This is usually done via a borylation reaction, where a boron-containing reagent is introduced to the molecule under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, it can also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The boronate ester group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed reactions are common, especially in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (S)-1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is used as a building block in organic synthesis. Its boronate ester group makes it particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound could be used in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action for (S)-1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine would depend on its specific application. In Suzuki-Miyaura coupling, for example, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronate ester used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A similar compound with a different substituent on the boronate ester group.
Uniqueness
What sets (S)-1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine apart is its specific structure, which may offer unique reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C13H24BNO2 |
|---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
(6S)-1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H24BNO2/c1-10-9-11(7-8-15(10)6)14-16-12(2,3)13(4,5)17-14/h9-10H,7-8H2,1-6H3/t10-/m0/s1 |
InChI Key |
IBKFQQTVRYQXGE-JTQLQIEISA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(CC2)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















